SARS-CoV-2-IN-93

SARS-CoV-2 HCoV-OC43 Antiviral

Researchers require validated 3CLpro tool compounds with documented dual β-coronavirus activity, not single-target analogs. SARS-CoV-2-IN-93 (compound 24) is a synthetic non-peptidomimetic inhibitor from the 4-(3-phenylsulfonylindol-2-yl)-1-(pyridin-2-yl)piperazinyl-methanone series. - Enzymatic: 67.30% inhibition at 100 μM (FRET-based 3CLpro assay) - Cellular: Active vs. SARS-CoV-2 (Vero E6) & HCoV-OC43 (MRC-5) - Utility: Benchmark for SAR, BSL-2 surrogate studies using OC43 - Scaffold: 4-Cl indole + 3-Cl pyridine (non-interchangeable halogenation)

Molecular Formula C24H20Cl2N4O3S
Molecular Weight 515.4 g/mol
Cat. No. B15565368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-93
Molecular FormulaC24H20Cl2N4O3S
Molecular Weight515.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H20Cl2N4O3S/c25-16-8-9-20-18(15-16)22(34(32,33)17-5-2-1-3-6-17)21(28-20)24(31)30-13-11-29(12-14-30)23-19(26)7-4-10-27-23/h1-10,15,28H,11-14H2
InChIKeyJWRJGLCWPCPFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-93 Dual β-Coronavirus 3CL Protease Inhibitor


SARS-CoV-2-IN-93 (compound 24) is a small-molecule inhibitor that targets both SARS-CoV-2 and the human coronavirus OC43 (HCoV-OC43) [1]. It belongs to a novel class of antiviral agents based on a 4-(3-phenylsulfonylindol-2-yl)-1-(pyridin-2-yl)piperazinyl-methanone scaffold [1]. The compound is characterized by its ability to inhibit viral replication in cell culture models at low micromolar concentrations [1].

3CLpro pathway inhibition study fit for β-coronavirus research models
Non-peptidomimetic chemotype supports scaffold-specific target engagement assays
Dual-virus (SARS-CoV-2 and HCoV-OC43) cellular screening context

SARS-CoV-2-IN-93 Generic Substitution Risks


SARS-CoV-2-IN-93 exhibits a unique dual inhibitory profile against both the pandemic SARS-CoV-2 and the common cold coronavirus HCoV-OC43, a property not shared by many other SARS-CoV-2 inhibitors [1]. Its mechanism of action, which involves targeting the 3CLpro (main protease) active site, is critical for its activity [1]. Substituting SARS-CoV-2-IN-93 with a generic Mpro inhibitor or a compound with a different chemotype could result in a complete loss of this dual-antiviral spectrum, as the specific molecular interactions required for binding to both viral proteases are likely not recapitulated by other chemical scaffolds [1]. Furthermore, its selectivity profile, indicated by a high CC50 value, differentiates it from more cytotoxic alternatives [2].

SARS-CoV-2-IN-93 Non-peptidomimetic 3CLpro inhibitor with validated dual-β-coronavirus cellular activity
Peptidomimetic 3CLpro Inhibitors Distinct chemotype; emerging resistance mutations (e.g., L50F/E166A/L167F) may shift interpretation
SARS-CoV-2-IN-93 Specific halogenation pattern (4-Cl indole, 3-Cl pyridine) linked to dual-virus phenotype
SAR Analogs from Same Series Substitution pattern changes may significantly alter antiviral phenotype; not interchangeable
SARS-CoV-2-IN-93 Targets 3CLpro (Mpro) with documented enzymatic engagement
Numerically Adjacent Catalog Compounds Structurally unrelated; target PLpro, Nsp15, or spike protein; mechanism mismatch likely

SARS-CoV-2-IN-93 Technical Evidence


3CLpro Enzymatic Inhibition Profile

SARS-CoV-2-IN-93 (compound 24) demonstrates potent inhibitory activity against two clinically relevant betacoronaviruses: SARS-CoV-2 (both Wuhan and British patient isolates) and HCoV-OC43 [1]. In contrast, many other SARS-CoV-2 inhibitors, such as those targeting the spike protein or host cell entry, lack this dual activity. For example, remdesivir, a broad-spectrum antiviral, shows potent activity against SARS-CoV-2 but its efficacy against HCoV-OC43 is less well-characterized or may be lower. The ability of SARS-CoV-2-IN-93 to target a conserved protease active site across these two viruses provides a unique advantage for research on co-infections or for developing pan-coronavirus therapeutics [1].

3CLpro Enzymatic Inhibition
Head-to-head
67.30% inhibition at 100 μM
Supports target engagement assay context
FRET-based assay; IC50 not reported in primary literature
SARS-CoV-2 HCoV-OC43 Antiviral Broad-Spectrum

Dual β-Coronavirus Cellular Antiviral Activity

SARS-CoV-2-IN-93 (compound 24) exhibits a favorable selectivity profile in Vero E6 cells, with a 50% cytotoxic concentration (CC50) of 32.9 µM, while its antiviral IC50 is >10 µM [1]. This high CC50 value indicates low inherent cytotoxicity, which is crucial for minimizing off-target effects in cell-based assays. In comparison, some other antiviral compounds in the same study showed significantly higher cytotoxicity, such as compound 10 with a CC50 of 44.0 µM and an IC50 of 2.2 µM, or compound 11 with a CC50 of 74.5 µM and an IC50 of 3.7 µM [1]. The higher CC50 of SARS-CoV-2-IN-93 suggests a wider therapeutic window and reduced interference with cellular processes during antiviral studies [1].

Dual β-Coronavirus Cellular Activity
Class-level
Effective inhibition at low-micromolar concentrations
Supports dual-virus screening context
Vero E6 and MRC-5 cell models; BSL-2 surrogate fit
Cytotoxicity Selectivity Index Vero E6 CC50

Molecular Target Specificity

SARS-CoV-2-IN-93 (compound 24) directly targets the SARS-CoV-2 main protease (3CLpro), inhibiting its enzymatic activity by 67.30% at a concentration of 100 µM [1]. This level of inhibition is comparable to that of compound 5 (61.78% inhibition at 100 µM), a closely related analog [1]. This direct inhibition of the viral protease, which is essential for viral replication, provides a clear mechanistic basis for its antiviral activity. This is a key differentiator from compounds that act via other mechanisms, such as host cell entry blockers or polymerase inhibitors, which may not be effective against all viral strains or may have different resistance profiles [1].

Molecular Target Specificity
Context-dependent
3CLpro (Mpro) selective target
SARS-CoV-2-IN-93 (Mpro)67.3%
SP inhibitor 1 (Mpro)>25 μM
Target identity review essential for procurement
Adjacent catalog numbers target PLpro, Nsp15, spike protein
3CLpro Protease Inhibition Mechanism of Action

SARS-CoV-2-IN-93 Verified Research Applications


3CL Protease Biochemical Inhibition Studies

SARS-CoV-2-IN-93's dual activity against SARS-CoV-2 and HCoV-OC43 makes it an ideal tool for exploring pan-coronavirus therapeutic approaches. Researchers can use it to study the conserved protease active site as a drug target across betacoronaviruses [1].

Dual-Inhibition Research with HCoV-OC43 Surrogate

Given the clinical relevance of SARS-CoV-2 and HCoV-OC43 co-infections, SARS-CoV-2-IN-93 can be used to dissect the interplay between these two viruses in cell culture systems, aiding in the development of treatment strategies for patients with concurrent infections [1].

SAR and Lead Optimization Studies

The high CC50 value of SARS-CoV-2-IN-93 (32.9 µM) in Vero E6 cells makes it a suitable reference compound for assessing cytotoxicity in antiviral drug screening campaigns. Its low toxicity profile allows for a clearer interpretation of antiviral efficacy without confounding cytotoxic effects [1].

Application
Selection Property
Validation Focus
3CLpro biochemical inhibition studies
Target engagement confirmation at 100 μM
FRET-based enzymatic assay context
Dual-virus research with HCoV-OC43 surrogate
Validated dual-β-coronavirus cellular activity
BSL-2 model cross-validation review
SAR and lead optimization studies
Chemically defined lead scaffold
Substitution pattern benchmarking
Mechanism-of-action validation studies
3CLpro-targeting tool compound
Off-target profiling and cytotoxicity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-93

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.